1-(4-Fluorobutyl)piperazine
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Overview
Description
1-(4-Fluorobutyl)piperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a fluorobutyl group attached to the nitrogen atom of the piperazine ring. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobutyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorobutyl)amine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorobutyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, alcohols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobutyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobutyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorobutyl)piperazine can be compared with other similar compounds in the piperazine family:
1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various drugs.
1-(3-Chloro-4-fluorophenyl)piperazine: Studied for its psychoactive properties and potential therapeutic applications.
1-(4-Bromophenyl)piperazine: Used in the synthesis of complex organic molecules and as a research tool in pharmacology.
Uniqueness: this compound is unique due to its specific fluorobutyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H17FN2 |
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Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-(4-fluorobutyl)piperazine |
InChI |
InChI=1S/C8H17FN2/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-8H2 |
InChI Key |
OLBAGPIZVZONTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCF |
Origin of Product |
United States |
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